molecular formula C11H9F3O2 B12866226 (1S,2R)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

(1S,2R)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12866226
M. Wt: 230.18 g/mol
InChI Key: UKRIUIRBTVRYAH-IUCAKERBSA-N
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Description

(1S,2R)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted compounds with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

(1S,2R)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid: A stereoisomer with different spatial arrangement.

    2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid: Lacks the chiral centers.

    2-(4-(Trifluoromethyl)phenyl)propanoic acid: A structurally similar compound with a propanoic acid group instead of a cyclopropane ring.

Uniqueness

The unique combination of the cyclopropane ring and the trifluoromethyl group in (1S,2R)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid imparts distinct chemical and biological properties. Its chiral nature allows for specific interactions with biological targets, making it a valuable compound in asymmetric synthesis and drug development.

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

(1S,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9-/m0/s1

InChI Key

UKRIUIRBTVRYAH-IUCAKERBSA-N

Isomeric SMILES

C1[C@H]([C@H]1C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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